molecular formula C9H12F3N3O3 B2807575 Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-22-1

Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate

Cat. No.: B2807575
CAS No.: 2247207-22-1
M. Wt: 267.208
InChI Key: OHMKJDNSCGBZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate is a synthetic organic compound with the molecular formula C9H12F3N3O3 It features a pyrazole ring substituted with a trifluoroethoxymethyl group and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethoxymethyl Group: This step involves the alkylation of the pyrazole ring with 2,2,2-trifluoroethoxymethyl chloride in the presence of a base such as potassium carbonate.

    Aminoacetate Substitution: The final step is the reaction of the substituted pyrazole with methyl bromoacetate in the presence of a base like sodium hydride to introduce the aminoacetate group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the trifluoroethoxymethyl group, potentially converting it to a hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted aminoacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition, as the pyrazole ring is a known scaffold for enzyme inhibitors.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The trifluoroethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]propanoate: Similar structure but with a propanoate group instead of an acetate.

    Ethyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The trifluoroethoxymethyl group, in particular, is known for enhancing metabolic stability and bioavailability, making this compound a valuable candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O3/c1-17-8(16)3-13-7-2-14-15(4-7)6-18-5-9(10,11)12/h2,4,13H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMKJDNSCGBZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CN(N=C1)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.